molecular formula C18H27N3O5S B2501697 3-(1-(((7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034443-42-8

3-(1-(((7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2501697
CAS No.: 2034443-42-8
M. Wt: 397.49
InChI Key: UWTWUSNSPCHJPO-UHFFFAOYSA-N
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Description

3-(1-(((7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex heterocyclic compound featuring a bicyclo[2.2.1]heptane (norbornane) core, a sulfonyl-piperidine moiety, and an imidazolidine-2,4-dione (hydantoin) ring.

Properties

IUPAC Name

3-[1-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5S/c1-17(2)12-3-6-18(17,14(22)9-12)11-27(25,26)20-7-4-13(5-8-20)21-15(23)10-19-16(21)24/h12-13H,3-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTWUSNSPCHJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC(CC3)N4C(=O)CNC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-(((7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Bicyclic structure : The 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane moiety contributes to its unique chemical properties.
  • Imidazolidine core : This part of the molecule is often associated with various biological activities.
  • Piperidine and sulfonyl groups : These functional groups are critical for the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that it may act as a bioreductive agent targeting hypoxic tumor environments, similar to other compounds in its class such as benzimidazole derivatives .
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against several cancer cell lines, including human lung adenocarcinoma (A549) and melanoma (WM115) cells. The mechanism appears to involve apoptosis and DNA damage .
  • Potential Inhibition of Hypoxia-Inducible Factors (HIFs) : The compound may inhibit HIFs, which are crucial in cancer progression and resistance to therapy .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Caspase Activation : Evidence suggests that treatment with this compound leads to caspase-dependent apoptosis in tumor cells .
  • DNA Damage Induction : Tests have shown significant DNA damage in treated cells, indicating a possible mechanism for its cytotoxic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

StudyCompound TestedCell LineKey Findings
2014 Study Benzimidazole derivativesA549 & WM115Induced apoptosis; DNA damage; hypoxia-selective activity
2016 Research Imidazolidine derivativesVariousDemonstrated anticancer properties; potential for further development

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other bicyclic and heterocyclic derivatives, such as 1-[4-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)phenyl]piperidin-4-one (4d) (synthesized in Heterocycles, 2002). Below is a comparative analysis based on available

Property Target Compound Compound 4d
Core Structure Bicyclo[2.2.1]heptane with sulfonyl-piperidine and hydantoin Piperidin-4-one with thioxothiazolidinone and phenyl substituents
Synthetic Yield Not reported in available sources 89% (red solid, decomposition >250°C)
Key Functional Groups Sulfonyl, hydantoin Thioxothiazolidinone, ketone
Spectroscopic Data No publicly available NMR or MS data $ ^1H $ NMR (DMSO-$ d_6 $): δ 2.46 (t), 3.79 (t), 7.11–7.56 (aromatic); HRMS: 318.0502 (M$^+$)
Biological Activity Hypothesized protease inhibition (theoretical) Anticancer or antimicrobial potential (not explicitly confirmed)

Key Differences and Implications

Electrophilic Reactivity: Compound 4d’s thioxothiazolidinone group introduces sulfur-based reactivity, whereas the sulfonyl group in the target compound is less nucleophilic but enhances solubility.

Synthetic Accessibility: The synthesis of 4d achieved high yield (89%) using concentrated HCl, suggesting scalability.

Research Findings and Limitations

  • Gaps in Data: No peer-reviewed studies directly analyze the target compound’s biological activity or physicochemical properties. Theoretical predictions suggest its hydantoin moiety could mimic peptide bonds, making it a candidate for enzyme inhibition.
  • Comparative Challenges : Structural analogues like 4d prioritize aromatic and sulfur-containing groups, whereas the target compound focuses on bicyclic and sulfonyl motifs. This divergence complicates direct functional comparisons.

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